molecular formula C17H20ClN3O3S B2737665 2-[[1-(5-Chloro-2-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine CAS No. 2379975-86-5

2-[[1-(5-Chloro-2-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine

Cat. No. B2737665
CAS RN: 2379975-86-5
M. Wt: 381.88
InChI Key: NSLZHTJUHGGGIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves intricate steps. Researchers have explored various methods, including oxidative annulation, three-component coupling reactions, and intermolecular oxidation C-N bond formation. These approaches allow access to diverse pyrimidine derivatives, each with distinct properties and potential applications .


Chemical Reactions Analysis

  • Oxidative Annulation : Anilines, aryl ketones, and DMSO can promote the synthesis of 4-arylquinolines and 4-arylpyrimidines .
  • Three-Component Coupling : Enamines, triethyl orthoformate, and ammonium acetate lead to 4,5-disubstituted pyrimidines .
  • Protodeboronation : Catalytic protodeboronation of alkyl boronic esters enables valuable transformations, including anti-Markovnikov alkene hydromethylation .

properties

IUPAC Name

2-[[1-(5-chloro-2-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3S/c1-13-5-6-15(18)10-16(13)25(22,23)21-9-2-4-14(11-21)12-24-17-19-7-3-8-20-17/h3,5-8,10,14H,2,4,9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLZHTJUHGGGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCC(C2)COC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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